4-Bromo-3-iodobenzoic acid

Catalog No.
S684359
CAS No.
42860-06-0
M.F
C7H4BrIO2
M. Wt
326.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-iodobenzoic acid

CAS Number

42860-06-0

Product Name

4-Bromo-3-iodobenzoic acid

IUPAC Name

4-bromo-3-iodobenzoic acid

Molecular Formula

C7H4BrIO2

Molecular Weight

326.91 g/mol

InChI

InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

VRRRMWPFDXNFBX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)I)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)Br

4-Bromo-3-iodobenzoic acid is an aromatic compound characterized by the presence of bromine and iodine substituents on the benzene ring. Its chemical formula is C₇H₄BrIO₂, and it has a molecular weight of 326.91 g/mol. The compound features a carboxylic acid functional group (-COOH) attached to a benzene ring, which is further substituted at the 3 and 4 positions with iodine and bromine, respectively. This unique substitution pattern contributes to its chemical properties and reactivity.

There is no current information available regarding a specific mechanism of action for 4-bromo-3-iodobenzoic acid in biological systems.

  • Moderate to high irritation: May cause skin and eye irritation upon contact.
  • Potential respiratory issues: Inhalation of dust particles may irritate the respiratory system.
  • Environmental impact: Halogenated aromatic compounds can be persistent in the environment. Proper disposal practices are recommended.
Typical of carboxylic acids and halogenated aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The halogen atoms (bromine and iodine) can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Coupling Reactions: It can engage in coupling reactions, particularly in organic synthesis, where it serves as a coupling partner with secondary phosphine oxides in catalyst-free conditions .

While specific biological activity data for 4-bromo-3-iodobenzoic acid is limited, compounds with similar structures often exhibit significant biological properties. Halogenated benzoic acids can have antimicrobial and anti-inflammatory activities. Additionally, due to its structural characteristics, it may interact with biological targets, potentially influencing cellular processes.

The synthesis of 4-bromo-3-iodobenzoic acid can be achieved through several methods:

  • Direct Halogenation: Starting from benzoic acid or its derivatives, bromination and iodination can be performed using bromine and iodine reagents under controlled conditions.
  • Substitution Reactions: Utilizing existing halogenated benzoic acids as starting materials, further substitution reactions can introduce additional halogens at desired positions on the aromatic ring.
  • Coupling Reactions: The compound can also be synthesized via coupling methods involving aryl halides and organometallic reagents .

4-Bromo-3-iodobenzoic acid finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials due to its unique electronic properties stemming from its halogen substitutions.
  • Research: It serves as a valuable reagent in chemical research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-bromo-3-iodobenzoic acid focus on its reactivity with other chemical species. These studies are essential for understanding how the compound behaves under different conditions, particularly in biological systems or when used as a reagent in synthetic chemistry. Such studies help elucidate potential pathways for drug development or material applications.

Several compounds share structural similarities with 4-bromo-3-iodobenzoic acid, including:

Compound NameChemical FormulaCAS NumberSimilarity
3-Bromo-4-iodobenzoic acidC₇H₄BrIO₂166409070.93
4-Bromo-2-iodobenzoic acidC₇H₄BrIO₂42860-06-01.00
3-Bromo-5-iodobenzoic acidC₇H₄BrIO₂188815320.92
4-Bromo-3-fluoro-2-iodobenzoic acidC₇H₄BrFIO₂Not AvailableSimilar

Uniqueness

The uniqueness of 4-bromo-3-iodobenzoic acid lies in its specific substitution pattern of bromine and iodine on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. This distinct arrangement may lead to different physical properties and biological activities, making it an interesting subject for further research.

XLogP3

2.8

Dates

Modify: 2023-08-15

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